N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom), and aromatic rings (rings with alternating single and double bonds, such as the phenyl groups attached to the nitrogen atom). The presence of bromine and fluorine atoms indicates that this compound is a halogenated derivative .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate aromatic precursors. The bromine and fluorine atoms could be introduced via electrophilic aromatic substitution reactions. The amide group might be added in a later step, possibly through a reaction with an appropriate carboxylic acid or acid chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings would contribute to the compound’s stability and could influence its reactivity. The halogen atoms might be involved in various interactions, such as halogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its structure and the conditions under which it is used. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions, especially if activated by an electron-donating group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-10-16(21)7-8-18(13)23-20(26)15-6-9-19(25)24(12-15)11-14-4-2-3-5-17(14)22/h2-10,12H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCOKBDKSQKRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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